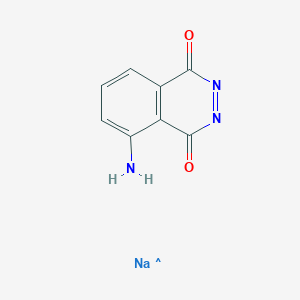
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt typically involves the reaction of 3-nitrophthalic acid with hydrazine to form 3-nitrophthalhydrazide. This intermediate is then reduced to 5-amino-2,3-dihydrophthalazine-1,4-dione, which is subsequently converted to its sodium salt form .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt undergoes various chemical reactions, including:
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium ferricyanide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(II) sulfate, iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of phthalazine and phthalimide, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt has a wide range of applications in scientific research:
Mecanismo De Acción
The chemiluminescent properties of 5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt are due to its ability to undergo oxidation in the presence of an oxidizing agent, producing light. The reaction involves the formation of an excited state intermediate, which releases energy in the form of light as it returns to the ground state . This process is catalyzed by metal ions such as copper(II) or iron(III) .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminophthalhydrazide: Another chemiluminescent compound with similar properties.
5-Aminouracil: A compound with similar structural features but different chemical properties.
2,5-Dihydroxy-1,4-benzoquinone: Shares some reactivity patterns with 5-Amino-2,3-dihydrophthalazine-1,4-dione.
Uniqueness
5-Amino-2,3-dihydrophthalazine-1,4-dione, sodium salt is unique due to its high efficiency in producing chemiluminescence, making it particularly valuable in forensic science and analytical chemistry .
Propiedades
Fórmula molecular |
C8H5N3NaO2 |
|---|---|
Peso molecular |
198.13 g/mol |
InChI |
InChI=1S/C8H5N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2; |
Clave InChI |
FGRQDRZHUVRSBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)N=NC2=O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



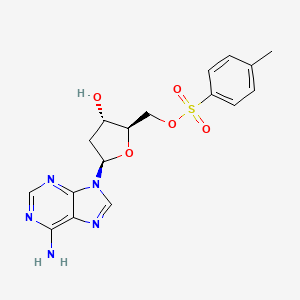
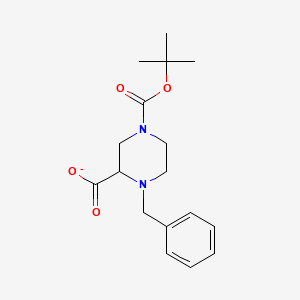
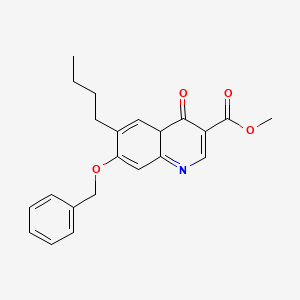
![1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride](/img/structure/B12355055.png)
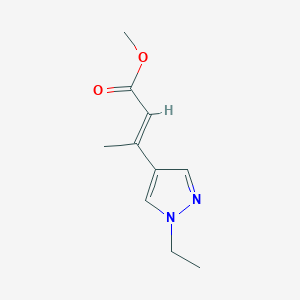

![2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)
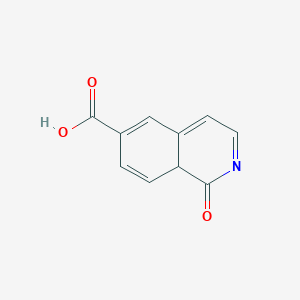
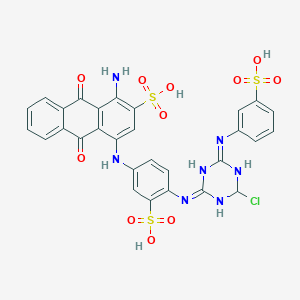
![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)
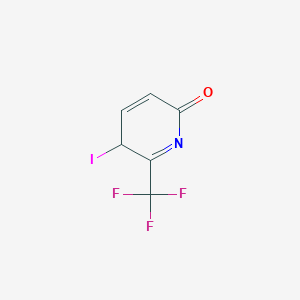
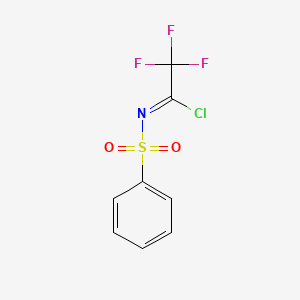
![Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B12355118.png)
